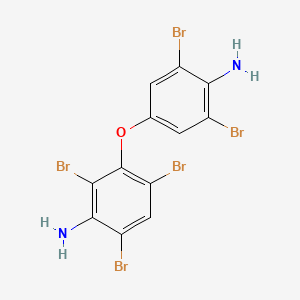
3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine is a complex organic compound with the molecular formula C12H8Br5N2O It is characterized by the presence of multiple bromine atoms and an amino group attached to a phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine typically involves multiple steps, starting with the bromination of phenol derivatives. One common method involves the following steps:
Bromination of Phenol: Phenol is brominated using bromine in the presence of a catalyst to form 2,4,6-tribromophenol.
Formation of Phenoxy Derivative: The tribromophenol is then reacted with 4-amino-3,5-dibromophenol in the presence of a base to form the phenoxy derivative.
Final Bromination: The phenoxy derivative undergoes further bromination to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.
化学反应分析
Types of Reactions
3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding anilines.
Substitution: Bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenoxy compounds.
科学研究应用
3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The presence of multiple bromine atoms enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
相似化合物的比较
Similar Compounds
4-(4-Amino-3,5-dibromophenoxy)-2,6-dibromophenylamine: Similar structure but with fewer bromine atoms.
2-Amino-3,5-dibromobenzaldehyde: Shares the dibromoaniline core but lacks the phenoxy group.
Uniqueness
3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine is unique due to its high bromine content and the presence of both amino and phenoxy functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications.
生物活性
The compound 3-(4-Amino-3,5-dibromophenoxy)-2,4,6-tribromobenzenamine , also known as a derivative of tribromobenzene, has garnered attention in the field of medicinal chemistry and environmental science due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₈Br₅N₃O
- Molecular Weight : 462.83 g/mol
The compound features multiple bromine substitutions which are significant for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that brominated compounds often exhibit:
- Antimicrobial Activity : Brominated compounds can disrupt microbial cell membranes and inhibit growth.
- Antioxidant Properties : They may scavenge free radicals, thereby reducing oxidative stress.
- Potential Anticancer Effects : Some studies indicate that similar compounds can induce apoptosis in cancer cells.
Toxicity Profiles
Toxicological assessments are crucial for understanding the safety profile of this compound. The following table summarizes key toxicity findings:
| Endpoint | Result | Reference |
|---|---|---|
| Acute Toxicity | Moderate (LD50 > 300 mg/kg) | |
| Skin Irritation | Mild irritation observed | |
| Mutagenicity | Negative in Ames test | |
| Reproductive Toxicity | Not assessed |
Case Studies
-
Antimicrobial Efficacy :
A study published in Journal of Applied Microbiology evaluated the antimicrobial properties of related dibromophenoxy compounds against various pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. -
Antioxidant Activity :
Research highlighted in Food Chemistry demonstrated that similar brominated phenolic compounds exhibited strong antioxidant activity, with IC50 values ranging from 20 to 50 µg/mL. -
Cytotoxicity in Cancer Cells :
An investigation in Cancer Letters revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM, suggesting potential for further development as an anticancer agent.
属性
IUPAC Name |
3-(4-amino-3,5-dibromophenoxy)-2,4,6-tribromoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br5N2O/c13-5-1-4(2-6(14)10(5)18)20-12-8(16)3-7(15)11(19)9(12)17/h1-3H,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGCLPHARFERQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)OC2=C(C=C(C(=C2Br)N)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br5N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













